1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium
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Overview
Description
1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. The compound features an adamantane moiety, which is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium typically involves the reaction of adamantanone with appropriate pyridine derivatives under specific conditions. One common method includes the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst . This method, while effective, can be high-cost and requires scarce reagents. Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.
Chemical Reactions Analysis
1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques, often resulting in the formation of reduced adamantane derivatives.
Scientific Research Applications
1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to modulate the activity of the orphan nuclear receptor Nur77, leading to the induction of apoptosis in cancer cells . This modulation occurs through binding interactions that alter the receptor’s conformation and activity.
Comparison with Similar Compounds
1-[2-(Adamantan-1-YL)-2-oxoethyl]-2-amino-4-methylpyridin-1-ium can be compared to other adamantane derivatives such as:
The uniqueness of this compound lies in its specific combination of the adamantane moiety with the pyridine and oxoethyl groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C18H25N2O+ |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-(2-amino-4-methylpyridin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C18H24N2O/c1-12-2-3-20(17(19)4-12)11-16(21)18-8-13-5-14(9-18)7-15(6-13)10-18/h2-4,13-15,19H,5-11H2,1H3/p+1 |
InChI Key |
QMIISJGVZGNLPQ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=[N+](C=C1)CC(=O)C23CC4CC(C2)CC(C4)C3)N |
Origin of Product |
United States |
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